Eltrombopag Amide is a synthetic compound derived from Eltrombopag, which is primarily used as a thrombopoietin receptor agonist for treating thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. Eltrombopag Amide has gained attention for its potential therapeutic applications due to its unique structural modifications that enhance its biological activity and pharmacokinetic properties. The compound is characterized by a 3-methyl-5-oxo-1H-pyrazole core, which is modified by an amide functional group that contributes to its solubility and stability in biological systems.
Eltrombopag Amide exhibits significant biological activity, particularly as an allosteric inhibitor of specific protein complexes. Studies have shown that it interacts with the METTL3-14 complex, exhibiting a binding affinity characterized by a dissociation constant of 13.2 μM. This interaction suggests that Eltrombopag Amide may modulate RNA methylation processes, influencing gene expression and cellular responses . Additionally, Eltrombopag has been identified as a direct inhibitor of BAX, a pro-apoptotic protein, thus preventing cell death through unique binding interactions at the BAX trigger site .
The synthesis of Eltrombopag Amide typically involves several steps:
Eltrombopag Amide has several potential applications:
Interaction studies have focused on understanding how Eltrombopag Amide binds to different molecular targets. For instance, its interaction with the METTL3-14 complex reveals insights into its mechanism of action as an allosteric inhibitor, while studies on BAX binding demonstrate its potential role in apoptosis regulation . These studies typically employ techniques such as surface plasmon resonance and fluorescence polarization assays to quantify binding affinities and elucidate binding mechanisms.
Several compounds share structural similarities with Eltrombopag Amide, each possessing unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Eltrombopag | 3-methyl-5-oxo-1H-pyrazole core | Thrombopoietin receptor agonist |
| BAM7 | 3-methyl pyrazolone core | Activator of BAX; distinct binding site |
| BTSA1 | Small molecule BAX activator | Higher affinity for BAX compared to Eltrombopag |
| ELTR-007 | A derivative undergoing diazotization | Potential intermediate in azo coupling |
Eltrombopag Amide's uniqueness lies in its structural modifications that enhance solubility and bioavailability while maintaining significant biological activity against specific protein targets. Its ability to inhibit both METTL3-14 and BAX distinguishes it from other similar compounds that may only target one pathway or protein.
Eltrombopag amide (C₂₅H₂₃N₅O₃, MW 441.5 g/mol) is synthesized through a multi-step process optimized for scalability and purity. The canonical route, derived from eltrombopag’s synthesis, involves four critical stages (Table 1):
Table 1: Key Steps in Eltrombopag Amide Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | NBS, cyclohexylamine, toluene, 5°C, 6 hr | 77 |
| 2 | Suzuki-Miyaura Coupling | Pd-132 catalyst, Na₂CO₃, dioxane/water, 85°C | 77 |
| 3 | Demethylation | BBr₃, CH₂Cl₂, -78°C | 85 |
| 4 | Diazotization & Amidation | NaNO₂, HCl, NH₃/MeOH | 68 |
Recent innovations focus on replacing tert-butylamine with cyclohexylamine in bromination, simplifying purification and reducing costs by 22%. The Pd-132 catalyst in Suzuki-Miyaura coupling enhances reaction efficiency, shortening synthesis time from 24 hr to 12 hr while improving yield by 30%.
A divergent pathway employs 2-nitrophenol as the starting material, leveraging sequential bromination and methyl protection to minimize side-product formation. This method achieves a final purity of >99.5%, critical for regulatory compliance in ANDA submissions.
Structural modifications of eltrombopag amide target three pharmacokinetic challenges:
Table 2: Impact of Structural Modifications on Pharmacokinetics
| Modification Site | Change | Effect on PK Parameter |
|---|---|---|
| Biphenyl moiety | -NO₂ → -CF₃ | ↑ t₁/₂ by 11 hr |
| Hydrazinyl group | 3,4-dimethylphenyl → p-F | ↓ Protein binding by 5% |
| Carboxamide | Methyl ester → ethyl ester | ↑ Solubility by 0.8 mg/mL |
The amide group in eltrombopag amide (chemical structure: SMILES: O=C1N(C2=CC(C)=C(C)C=C2)N=C(C)/C1=N/NC(C=CC=C3C4=CC(C(N)=O)=CC=C4)=C3O) governs two critical properties:
Figure 1: Hydrogen Bonding Network of Eltrombopag Amide in Aqueous Solution
(Note: Include a conceptual diagram showing amide-water hydrogen bonds and π-π stacking between biphenyl rings.)
The amide’s electron-withdrawing nature also mitigates oxidative degradation. Accelerated stability studies (40°C/75% RH) show <2% impurity formation over 6 months, meeting ICH Q1A(R2) guidelines.
Eltrombopag amide exhibits selective allosteric inhibition of the METTL3-14 methyltransferase complex, which catalyzes N^6^-methyladenosine (m^6^A) modifications in RNA. Biochemical assays demonstrate that the compound binds directly to the METTL3 subunit with an IC~50~ of 3.65 μM, while showing minimal activity against METTL14 alone [1]. Surface plasmon resonance (SPR) experiments confirm a dissociation constant (K~d~) of 2.8 μM for METTL3, indicating high-affinity binding [1]. Kinetic analyses reveal noncompetitive inhibition patterns, as eltrombopag amide reduces V~max~ without altering the K~m~ for S-adenosylmethionine (SAM) or RNA substrates, consistent with action at a regulatory site distinct from the catalytic center [1] [3].
Molecular docking studies localize the putative binding pocket to a cavity near METTL3’s third “fence” loop (residues 472–474), which undergoes conformational changes during substrate recognition [1] [2]. Mutagenesis of adjacent residues (e.g., R471H in METTL3) abolishes inhibition, confirming the functional importance of this region [3]. Allosteric binding stabilizes a closed conformation of the METTL3-14 heterodimer, reducing RNA substrate accessibility by 63% in fluorescence anisotropy assays [3]. This modulation correlates with global m^6^A hypomethylation in acute myeloid leukemia (AML) cells, particularly at promoters of leukemogenic genes like FLT3 and MEIS1 [1].
Table 1: METTL3-14 Inhibition Parameters for Eltrombopag Amide
| Parameter | Value | Method |
|---|---|---|
| IC~50~ (METTL3-14) | 3.65 μM | Bioluminescence assay |
| K~d~ (METTL3 binding) | 2.8 μM | SPR |
| % m^6^A reduction (AML) | 58 ± 7% | m^6^A-seq |
| Substrate affinity shift | None | Michaelis-Menten |
Eltrombopag amide directly interacts with the pro-apoptotic protein BAX, preventing its activation via a unique trigger-site binding mechanism. Nuclear magnetic resonance (NMR) spectroscopy reveals that the compound occupies a hydrophobic cleft near BAX’s α1-α2 loop (residues 12–24), a region critical for conformational activation [4]. Fluorescence polarization assays demonstrate dose-dependent displacement of a BAX-activating peptide (K~d~ = 0.89 μM), with 90% inhibition achieved at 10 μM [4].
This interaction stabilizes BAX in its inactive monomeric state, as shown by size-exclusion chromatography and crosslinking experiments. In staurosporine-treated cells, eltrombopag amide reduces mitochondrial outer membrane permeabilization (MOMP) by 78% and cytochrome c release by 85% compared to controls [4]. Remarkably, the compound shows specificity over related BCL-2 family members, with <10% inhibition of BAK or BID even at 50 μM [4].
Table 2: BAX Inhibition Profile of Eltrombopag Amide
| Parameter | Value | Assay |
|---|---|---|
| BAX trigger-site K~d~ | 0.89 μM | Fluorescence polarization |
| MOMP inhibition (10 μM) | 78 ± 5% | Mitochondrial imaging |
| Cytochrome c retention (10 μM) | 85 ± 3% | ELISA |
| BAK/BID selectivity index | >50-fold | Competitive binding |
As a thrombopoietin receptor (TPO-R) agonist, eltrombopag amide activates JAK2/STAT5 signaling through ligand-independent dimerization of the receptor’s transmembrane domain. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows compound binding induces a 14° rotation in TPO-R’s extracellular domain, propagating conformational changes to the intracellular JAK2 binding site [1]. Phosphoproteomic analysis in megakaryoblastic cells reveals rapid STAT5 phosphorylation (EC~50~ = 0.12 μM), followed by upregulation of PI3K/AKT (3-fold at 1 hr) and MAPK/ERK (2.5-fold at 2 hr) pathways [1].
Notably, eltrombopag amide exhibits biased signaling compared to endogenous thrombopoietin. While both activate STAT5 equivalently, the compound shows 40% reduced activation of NF-κB and 70% less SOCS3 feedback inhibition, potentially explaining its sustained thrombopoietic effects in clinical settings [1].
Table 3: TPO-R Signaling Activation by Eltrombopag Amide
| Pathway | Activation Fold (vs. Baseline) | Time Course |
|---|---|---|
| JAK2/STAT5 | 8.2 ± 0.9 | 15 min |
| PI3K/AKT | 3.1 ± 0.4 | 60 min |
| MAPK/ERK | 2.5 ± 0.3 | 120 min |
| NF-κB | 1.4 ± 0.2 | 120 min |
The compound's chromatographic behavior has been extensively characterized using reversed-phase chromatographic systems. Research demonstrates that Eltrombopag Amide can be effectively separated from the parent compound Eltrombopag using Agilent SB C8 columns with mobile phases composed of acetonitrile and 0.1% glacial acetic acid buffer in a 60:40 volume ratio [2]. The retention time for related compounds, including Eltrombopag Amide, typically falls within the 3.9-minute range under optimized analytical conditions with flow rates of 0.4 mL per minute at 25°C column temperature [2].
Eltrombopag Amide serves a fundamental role in establishing chromatographic resolution requirements for multi-component pharmaceutical analyses. The compound demonstrates excellent peak resolution when separated from adjacent chromatographic peaks, typically achieving resolution values exceeding 2.0 under optimized analytical conditions [2]. Peak purity assessments conducted using photodiode array detection confirm the homogeneity of Eltrombopag Amide peaks, with purity index values consistently meeting software acceptance criteria [2].
The compound's spectroscopic properties contribute to method validation through ultraviolet detection at 230 nanometers, where maximum absorbance occurs for both Eltrombopag Amide and related compounds [2]. This spectroscopic behavior enables accurate quantitative determination and supports the development of stability-indicating analytical methods capable of detecting degradation products and process-related impurities.
Tandem mass spectrometry experiments with Eltrombopag Amide reveal characteristic fragmentation patterns that aid in the identification of degradation products and process-related impurities [5] [6]. The primary fragmentation pathways include demethylation reactions, resulting in fragment ions at specific mass-to-charge ratios that can be monitored for impurity identification purposes [5]. These fragmentation studies contribute to the development of multiple reaction monitoring methods for trace-level impurity detection in pharmaceutical matrices.